Product packaging for 8-Aminoquinoline-5,6-dione(Cat. No.:CAS No. 49797-49-1)

8-Aminoquinoline-5,6-dione

Cat. No.: B3352597
CAS No.: 49797-49-1
M. Wt: 174.16 g/mol
InChI Key: WIPMQCOMGHCENO-UHFFFAOYSA-N
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Description

8-Aminoquinoline-5,6-dione (CAS 49797-49-1), with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol, is a significant oxidative metabolite in the study of 8-aminoquinoline antimalarial drugs . This compound is of high interest in pharmacological research, particularly for investigating the mechanism of action of drugs like tafenoquine . Stable 5,6-orthoquinone metabolites like this one are proposed to be critical markers of clinical efficacy for 8-aminoquinolines, as they are believed to be involved in the redox cycling that generates oxidative stress responsible for the radical cure of relapsing malaria . Research applications include its use as a standard in UHPLC-MS/MS methods for quantifying drug and metabolite levels in biological samples such as plasma and urine during pharmacokinetic studies . Beyond parasitology, the 8-aminoquinoline structure is a platform for developing compounds in other research areas, including neuroscience and materials science . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O2 B3352597 8-Aminoquinoline-5,6-dione CAS No. 49797-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-aminoquinoline-5,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-6-4-7(12)9(13)5-2-1-3-11-8(5)6/h1-4H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPMQCOMGHCENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=O)C2=O)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299444
Record name 8-aminoquinoline-5,6-dione
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URL https://comptox.epa.gov/dashboard/DTXSID70299444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49797-49-1
Record name MLS002920059
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-aminoquinoline-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Aminoquinoline 5,6 Dione and Analogous Quinone Systems

Direct Synthesis Approaches to the 8-Aminoquinoline-5,6-dione Core

The direct synthesis of the this compound scaffold can be approached through multistep sequences starting from precursor quinoline (B57606) derivatives or via oxidative methods to form the quinone ring.

Multistep Reaction Sequences from Precursor Quinoline Derivatives

The synthesis of the 8-aminoquinoline (B160924) core often begins with the nitration of quinoline, which yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. These isomers can be separated, and the subsequent reduction of the 8-nitro isomer, for instance using tin powder in the presence of hydrochloric acid, affords 8-aminoquinoline wikipedia.org. Another approach to obtaining 8-aminoquinoline is through the amination of 8-chloroquinoline (B1195068) wikipedia.org.

While a direct multistep synthesis for this compound is not extensively documented, a plausible route can be inferred from the synthesis of related compounds. For example, the synthesis of 5,6-diaminoquinoline has been achieved starting from angularly annelated selenadiazoloquinolones beilstein-journals.orgnih.gov. This suggests that a diaminoprecursor could potentially be oxidized to the corresponding dione (B5365651).

A general strategy for the synthesis of 8-hydroxyquinoline (B1678124) derivatives, which are structural analogs of the target molecule, involves the Skraup or Friedlander methods . The Skraup reaction utilizes the reaction of a substituted aromatic amine with an α,β-unsaturated aldehyde, while the Friedlander synthesis involves the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a suitable aldehyde or ketone . 8-Hydroxyquinoline can also be prepared from 8-aminoquinoline via diazotization or from 8-sulphonic acid by alkali fusion . These foundational methods for constructing the quinoline ring system can be adapted to produce precursors for this compound.

The synthesis of primaquine (B1584692), a well-known 8-aminoquinoline derivative, involves a multi-step process that first constructs the 8-amino-6-methoxyquinoline (B117001) core, followed by the attachment of the side chain pharmacy180.com. This highlights the modular nature of synthesizing substituted 8-aminoquinolines.

Oxidative Strategies for Quinone Ring Formation

The formation of the quinone ring is a key step in the synthesis of this compound. Various oxidizing agents can be employed to convert precursor molecules into the desired dione. The oxidation of phenols and aromatic amines to quinones is a well-established transformation, with reagents like Fremy's salt (potassium nitrosodisulfonate) being particularly effective researchgate.net. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is another powerful one-electron oxidizing agent used for similar transformations researchgate.net.

The oxidative demethylation of 4,7-dimethoxyindoles to the corresponding 4,7-diones using ceric ammonium nitrate has been reported, suggesting that a similar strategy could be applied to an appropriately substituted 8-aminoquinoline precursor, such as 8-amino-5,6-dimethoxyquinoline researchgate.net.

Furthermore, the synthesis of 6,7-dichloro-5,8-quinolinedione derivatives has been achieved through the oxidation of the corresponding 8-hydroxyquinoline precursors with sodium chlorate (B79027) in hydrochloric acid mdpi.com. This demonstrates a viable oxidative approach to forming the quinone moiety on a quinoline scaffold.

Functional Group Interconversion and Modification on the Quinoline-dione Scaffold

Once the this compound core is synthesized, its properties can be further tuned through various functional group interconversions and modifications.

Nucleophilic Substitution Reactions (e.g., Amination, Alcoholysis, Thiolation)

The quinoline-dione scaffold is susceptible to nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. For instance, the palladium-catalyzed amination of 6,7-dichloro-5,8-quinolinequinone with both electron-rich and electron-deficient anilines has been studied. Selective amination with electron-rich anilines resulted in high yields of the monoamine derivatives. In contrast, reactions with electron-deficient anilines led to the formation of diamine and more complex products mdpi.com. This highlights the influence of the electronic nature of the nucleophile on the reaction outcome.

The reactivity of chloro-substituted quinolinones towards various nucleophiles has been demonstrated. For example, 4-chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic substitution with nucleophiles such as thiourea, hydrazine, and azide, leading to the formation of 4-sulfanyl, 4-hydrazino, and 4-azido derivatives, respectively researchgate.net. These examples suggest that a halo-substituted this compound could serve as a versatile intermediate for introducing diverse functionalities.

Palladium-Catalyzed C-H Functionalization and Cross-Coupling Methods

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective modification of quinoline derivatives. The 8-amino group can act as an effective directing group in these reactions, facilitating the functionalization of specific C-H bonds. For example, palladium-catalyzed arylation of secondary C-H bonds can be achieved using an 8-aminoquinoline auxiliary beilstein-journals.org.

Recent studies have focused on the C5-selective functionalization of 8-aminoquinoline derivatives. Copper-catalyzed 5-position-selective C-H trifluoromethylation of 8-amidoquinoline derivatives has been developed, proceeding under mild conditions with high functional group tolerance nih.gov.

Palladium-catalyzed cross-coupling reactions are also instrumental in modifying the quinoline scaffold. For instance, the synthesis of 6,8-disubstituted 1,7-naphthyridines, which share a similar heterocyclic core, has been achieved using palladium-catalyzed cross-coupling reactions mdpi.com. The Suzuki cross-coupling reaction is a common method for introducing new substituents onto the 8-hydroxyquinoline skeleton, often at the 5- and 7-positions after protection of the hydroxyl group . These methods could potentially be applied to a halogenated this compound precursor.

The table below summarizes some examples of palladium-catalyzed C-H functionalization and cross-coupling reactions on quinoline derivatives.

Reaction TypeCatalyst/ReagentsSubstrateProductReference
C-H ArylationPd(OAc)₂, Aryl iodide, Cs₃PO₄Carboxylic acid 8-aminoquinoline amideβ-Arylated product beilstein-journals.org
C-H TrifluoromethylationCu catalyst8-Amidoquinoline derivative5-Trifluoromethylated product nih.gov
Cross-CouplingPd catalyst6,8-Dihalo-1,7-naphthyridine6,8-Disubstituted-1,7-naphthyridine mdpi.com
Suzuki CouplingPd catalyst, boronic acid5-Bromo-8-benzyloxyquinoline5-Aryl-8-benzyloxyquinoline

Regioselective Functionalization Techniques

Achieving regioselectivity is a key challenge in the functionalization of complex molecules like this compound. The inherent electronic properties of the quinoline ring system and the directing effects of existing substituents play a crucial role in determining the site of reaction.

As mentioned earlier, the 8-amino group or its acylated derivatives can direct C-H functionalization to the C5 position nih.gov. This directing group ability is a powerful tool for achieving regioselectivity. A comprehensive review of the regioselective functionalization of quinolines through C-H activation highlights various metal-catalyzed methods that allow for site-selective modifications nih.gov.

The substitution pattern of the quinoline-dione ring can also influence the regioselectivity of nucleophilic substitution reactions. For example, in the amination of 6,7-dichloro-5,8-quinolinequinone, the position of substitution can be controlled by the nature of the attacking nucleophile mdpi.com.

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of quinoline derivatives has traditionally involved methods that are effective but often rely on harsh conditions or hazardous materials. researchgate.net Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize the development of environmentally benign and efficient processes. researchgate.net For quinone systems, this includes the use of safer solvents, alternative energy sources, and catalytic methods to minimize waste and enhance reaction efficiency.

The use of water as a solvent is a cornerstone of green chemistry, offering significant environmental and safety benefits over conventional organic solvents. For the synthesis of quinones, aqueous media can be highly effective, particularly in oxidation reactions. For instance, hydroquinones can be oxidized to benzoquinones in a biphasic system where the electrolysis occurs in a conducting aqueous phase. acs.org This method can prevent overoxidation as the non-polar quinone product dissolves into an organic layer upon formation. acs.org The thermodynamics of aqueous solvation are crucial, as they determine the solubility of the quinone, which is directly proportional to the potential energy capacity in applications like aqueous redox flow batteries. mdpi.com

While solvent-free reactions for the direct synthesis of this compound are not extensively documented, the principle has been applied to related compounds. For example, liquid quinones with specific side chains have been designed to act as both the redox-active material and the solvent, eliminating the need for additional organic solvents in applications like redox flow batteries. nih.govresearchgate.net The challenge in applying these methods more broadly lies in managing the solubility and reactivity of the starting materials and products in water or in the absence of a solvent. harvard.edu The stability of quinones in aqueous media is a significant consideration, as they can be susceptible to nucleophilic attack by water, leading to degradation. harvard.edu

Table 1: Comparison of Aqueous vs. Conventional Synthesis Media for Quinones

Feature Aqueous Media Methodologies Conventional Organic Solvents
Environmental Impact Low, non-toxic, and non-flammable. Often toxic, flammable, and contribute to VOCs.
Safety High. Reduces risk of fire and toxic exposure. Lower. Requires careful handling and disposal.
Solubility Can be a limiting factor for non-polar reactants. mdpi.com Generally high for a wide range of organic compounds.
Reaction Control Biphasic systems can help prevent overoxidation. acs.org May require more complex control of reaction conditions.
Product Isolation Can be simplified if the product precipitates or separates. Often requires extraction and solvent evaporation.

Photocatalysis represents a powerful green chemistry tool, utilizing light to drive chemical reactions under mild conditions. This approach has been successfully applied to the functionalization of 8-aminoquinoline derivatives. For example, a visible-light-photocatalyzed C5-H nitration of 8-aminoquinoline amides has been developed using a simple household light bulb as the light source and an organic photosensitizer. mdpi.com

This strategy typically involves the following steps:

Excitation of a photosensitizer (e.g., Acid Red 94) by visible light.

The excited photosensitizer engages in an electron transfer process with a reagent, generating a reactive species (e.g., a NO₂ radical from Cu(NO₃)₂). mdpi.com

This radical then reacts with the 8-aminoquinoline substrate at a specific position (e.g., C5). mdpi.com

The photosensitizer is regenerated in a catalytic cycle. mdpi.com

While this specific example demonstrates nitration, the underlying principle of photocatalytic generation of reactive species can be adapted for oxidation reactions required to form the dione structure of this compound. The key advantage is the ability to perform highly selective reactions at room temperature, significantly reducing the energy input and avoiding the harsh reagents often used in traditional oxidation chemistry. mdpi.com

Table 2: Key Parameters in Photocatalytic Synthesis of 8-Aminoquinoline Derivatives

Parameter Description Example from C5-H Nitration mdpi.com
Substrate The starting 8-aminoquinoline compound. N-phenylquinolin-8-amine
Light Source Provides the energy to initiate the reaction. 26 W household light bulb
Photosensitizer Absorbs light and facilitates the reaction. Acid Red 94
Reagent/Oxidant The source of the functional group or oxidizing agent. Cu(NO₃)₂∙3H₂O (as nitro source)
Solvent The medium in which the reaction occurs. Dichloroethane (DCE)
Temperature Reaction operating temperature. Room Temperature

Challenges and Advancements in this compound Synthesis

The synthesis of specifically substituted quinoline-diones like this compound presents several challenges. A primary difficulty is controlling the regioselectivity of the oxidation. The quinoline ring system has multiple sites susceptible to oxidation, and achieving selective conversion to the 5,6-dione without forming unwanted isomers or degradation products can be difficult. Furthermore, the amino group at the 8-position is an electron-donating group that can influence the reactivity of the entire ring system, potentially leading to side reactions or polymerization under harsh oxidative conditions.

Recent advancements have focused on overcoming these hurdles through the development of sophisticated catalytic systems. One notable advancement is the use of silica-supported iron tetrasulfophthalocyanine catalysts for the clean oxidation of 8-hydroxyquinoline to quinoline-5,8-dione using tert-butyl hydroperoxide as the oxidant. rsc.org This method demonstrates the potential of heterogeneous catalysis to provide higher selectivity and allow for easier catalyst separation and reuse. rsc.org The yield of the target product in such systems can be optimized by carefully controlling parameters like solvent, temperature, and reagent concentrations, reaching up to 66%. rsc.org

The development of methods for direct C-H functionalization also represents a significant leap forward. researchgate.net Traditional syntheses often involve multiple steps of installing and removing protecting or directing groups. researchgate.net Modern strategies, including the aforementioned photocatalytic methods, allow for the direct installation of functional groups onto the quinoline core, offering a more atom-economical and efficient pathway. mdpi.commdpi.com For instance, copper-catalyzed methods have been developed for the selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides, showcasing the ability to precisely modify the target location. researchgate.net These advancements pave the way for more streamlined and sustainable syntheses of complex molecules like this compound.

Chemical Reactivity and Transformation Studies of 8 Aminoquinoline 5,6 Dione

Electrochemical Properties and Redox Behavior of Quinone Moieties

The defining electrochemical feature of the 8-aminoquinoline-5,6-dione is its quinone system, which is capable of undergoing facile redox reactions. This behavior is believed to be a cornerstone of the biological activity of 8-aminoquinoline (B160924) metabolites, which can engage in redox cycling to generate reactive oxygen species. nih.govmdpi.com The core transformation is the interconversion between the oxidized dione (B5365651) form and the reduced diol (or hydroquinone) form.

While detailed voltammetric studies on isolated this compound are not extensively documented, its electrochemical behavior can be inferred from studies of its parent compounds and related quinone systems. Voltammetric techniques like cyclic and pulse voltammetry are instrumental in characterizing the redox potentials and reaction mechanisms of such compounds. researchgate.net For this compound, the principal electrochemical process observed would be the two-electron, two-proton reduction of the ortho-quinone to its corresponding hydroquinone (B1673460), 8-aminoquinoline-5,6-diol.

The general redox transformation is summarized in the table below.

ReactantProductTransformation Details
This compound8-Aminoquinoline-5,6-diolReversible reduction via addition of 2 electrons (2e⁻) and 2 protons (2H⁺)
8-Aminoquinoline-5,6-diolThis compoundReversible oxidation via loss of 2 electrons (2e⁻) and 2 protons (2H⁺)

The redox activity of this compound involves distinct cathodic and anodic processes.

Cathodic Process (Reduction): The fundamental cathodic reaction is the reduction of the dione moiety. This process involves the acceptance of two electrons and two protons to yield the more stable aromatic hydroquinone, 8-aminoquinoline-5,6-diol. This reduction is a key step in the proposed redox cycling mechanism of 8-aminoquinoline metabolites. who.int

Anodic Process (Oxidation): The anodic process is the reverse of the reduction. The 8-aminoquinoline-5,6-diol can be readily oxidized back to the parent this compound. This facile interconversion between the oxidized and reduced states allows the molecule to act as an intermediate in biological oxidation-reduction systems, potentially disrupting normal cellular functions. who.int

The redox potential of quinone systems is characteristically dependent on pH because protons are directly involved in the reaction. researchgate.netcharge-transfer.pl For this compound, the reduction to the diol consumes protons, and therefore, the potential at which this reduction occurs will shift, typically to less negative values, as the pH of the solution decreases (becomes more acidic).

Studies on the parent molecule, 8-aminoquinoline, have shown that its oxidation pathways are strongly dependent on the pH of the solution. researchgate.netcharge-transfer.pl At low pH, specific protonated forms of 8-aminoquinoline lead to distinct oxidation products. researchgate.netcharge-transfer.pl Similarly, the stability and electrochemical pathways of the this compound metabolite are expected to be highly influenced by pH. The quinone structure can be susceptible to nucleophilic attack and degradation, particularly under alkaline conditions, which would represent an alternative, irreversible electrochemical pathway.

Reactivity of the Quinone System in this compound

The electron-deficient nature of the ortho-quinone ring in this compound makes it a reactive electrophile, susceptible to various chemical transformations, including nucleophilic additions and rearrangements.

The quinone ring in this compound is an excellent Michael acceptor, making it prone to conjugate (or 1,4-) addition reactions with a wide range of nucleophiles. wikipedia.org In this reaction, a nucleophile attacks one of the electrophilic carbon atoms of the α,β-unsaturated carbonyl system within the quinone ring.

While specific studies detailing Michael additions to this compound are limited, the reactivity can be reliably predicted based on analogous systems. For instance, the isomeric quinoline-5,8-diones are known to react readily with amine nucleophiles via Michael addition to form C-6 or C-7 substituted amino-quinoline-5,8-dione derivatives. nih.gov It is expected that this compound would undergo similar reactions with nucleophiles, such as thiols (e.g., glutathione (B108866) in a biological context) or amines, attacking the quinone ring.

The table below illustrates a representative Michael addition reaction, drawing an analogy from the known reactivity of quinoline-diones.

Michael AcceptorNucleophile (Michael Donor)Resulting Product Type
This compound (ortho-quinone)Amine (R-NH₂)C-substituted amino-8-aminoquinoline-5,6-diol (after tautomerization)
Quinoline-5,8-dione (para-quinone) nih.govAniline6-Anilino-quinoline-5,8-dione

The formation of the this compound skeleton can itself be the result of molecular rearrangement. A notable study demonstrated that a related quinoline-para-quinone (6,7-dichloro-5,8-quinolinedione) can be converted into a quinoline-ortho-quinone ligand upon complexation to metal ions in protic solvents. researchgate.net This suggests a plausible rearrangement pathway where a para-quinone isomerizes to the ortho-quinone structure, a significant transformation of the quinone system. This type of rearrangement highlights the chemical lability of the quinolinedione scaffold and points to potential pathways for the formation of the 5,6-dione metabolite from other oxidized precursors. Information regarding ring contraction pathways for this specific compound is not well-documented in the literature.

Chemical Transformations at the Amino Group

The 8-amino group of this compound is a primary aromatic amine, making it a versatile handle for a variety of chemical modifications. Its reactivity is analogous to that of the parent 8-aminoquinoline, which is widely used in organic synthesis.

The 8-amino functionality is readily susceptible to acylation to form the corresponding amides. This transformation is not only a common derivatization but also a crucial step in the use of the 8-aminoquinoline moiety as a directing group in C-H activation reactions. wikipedia.org While specific examples for this compound are scarce, the general reaction can be represented by its acylation with various acylating agents.

For instance, 8-aminoquinolines react with acyl halides under basic conditions to yield N-acyl-8-aminoquinolines. A copper-catalyzed one-pot reaction of 8-aminoquinolines with acyl halides can lead to both N-acylation and subsequent C5-H halogenation. nih.gov This suggests that under similar conditions, this compound could potentially undergo N-acylation, although the electron-withdrawing nature of the dione system might influence the reactivity of the C5 position.

ReactantAcylating AgentConditionsProductReference
8-Aminoquinoline (analogous)Acyl Halides (R-CO-X)Copper catalystN-acyl-5-halo-8-aminoquinoline nih.gov
8-Aminoquinoline (analogous)Lipoic acid, TBTU, DIPEADMF, 0 °C to rtN-(Quinolin-8-yl)lipoamide derivative mdpi.com
8-Aminoquinoline (analogous)Boc-protected amino acids, condensing agentsStandard peptide couplingN-(Quinolin-8-yl)amino acid amides mdpi.com

The derivatization of the 8-amino group extends to the formation of sulfonamides and other related structures, which are of interest in medicinal chemistry. nih.gov

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid. These diazonium salts are versatile intermediates that can undergo a variety of coupling reactions to form azo compounds or be substituted by a range of nucleophiles. Given the presence of the 8-amino group, this compound is expected to undergo diazotization.

The resulting diazonium salt could then participate in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to yield corresponding azo dyes. For example, the coupling of diazonium salts with 8-hydroxyquinoline (B1678124) is a known method for the synthesis of azo compounds, where the coupling occurs at the C5 and C7 positions. mdpi.com This suggests that the diazonium salt of this compound could react with suitable coupling partners.

Starting MaterialReagentsIntermediatePotential Subsequent ReactionProduct TypeReference (Analogous)
This compoundNaNO₂, aq. HCl, 0-5 °CQuinoline-5,6-dione-8-diazonium saltCoupling with β-naphtholAzo dye mdpi.com
7-Aminoquinoline (analogous)Benzenediazonium chloride, then SnCl₂·2H₂OAzo intermediateReduction7,8-Diaminoquinoline beilstein-journals.org

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring

Electrophilic aromatic substitution on the quinoline ring is generally directed to the benzene (B151609) portion of the molecule, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. Substitutions typically occur at the C5 and C8 positions. reddit.comquimicaorganica.org In the case of this compound, the directing effects of the substituents are more complex.

Advanced Spectroscopic and Structural Elucidation Methodologies for 8 Aminoquinoline 5,6 Dione

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and providing structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and fragile molecules, such as metabolites in biological fluids. nih.govnih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For 8-Aminoquinoline-5,6-dione (molecular formula C₉H₆N₂O₂), the expected exact mass is 174.0429 g/mol . In positive-ion ESI-MS, the compound would be detected as the protonated molecule [M+H]⁺ at an m/z value corresponding to its monoisotopic mass.

Table 2: Expected High-Resolution ESI-MS Data for this compound

Ion TypeMolecular FormulaCalculated m/z
[M+H]⁺[C₉H₇N₂O₂]⁺175.0502
[M+Na]⁺[C₉H₆N₂O₂Na]⁺197.0321

Tandem mass spectrometry (MS/MS) is used to induce and analyze the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). This provides valuable structural information. The fragmentation pattern of the related compound 5,6-orthoquinone tafenoquine (B11912) has been studied and can serve as a model. mdpi.com For this compound, fragmentation would likely be initiated by the loss of stable neutral molecules.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve:

Initial loss of ammonia (B1221849) (-17 Da) from the protonated amino group.

Sequential losses of carbon monoxide (-28 Da each) from the quinone moiety.

Analysis of these fragmentation patterns allows for the confirmation of the presence of the amino group and the dione (B5365651) functionality, thus verifying the structure of the metabolite. mdpi.com

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Loss
175.0502158.0236-17.0266NH₃ (Ammonia)
175.0502147.0451-28.0051CO (Carbon Monoxide)
147.0451119.0399-28.0052CO (Carbon Monoxide)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of this compound. Infrared (IR) spectroscopy is employed to identify its characteristic functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into its electronic transitions and chromophoric system.

Characterization of Functional Groups via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its distinct structural components, including the quinone ring, the aromatic system, and the amino group.

The most prominent features in the IR spectrum are the stretching vibrations of the two carbonyl (C=O) groups within the dione moiety. Typically, quinones exhibit strong C=O stretching bands in the region of 1638–1704 cm⁻¹. In the case of the 5,8-quinolinedione (B78156) moiety, these two groups often produce two distinct peaks. mdpi.com The asymmetric vibration, appearing at a higher wavenumber, is primarily associated with the C-8 carbonyl group, while the symmetric vibration at a lower wavenumber corresponds mainly to the C-5 carbonyl group. mdpi.com

The N-H stretching vibrations of the primary amino group (-NH₂) are expected to appear as medium-intensity bands in the 3300-3500 cm⁻¹ region. The aromatic part of the molecule gives rise to several characteristic bands. The =C–H stretching vibrations of the aromatic ring are typically observed in the 3000-3100 cm⁻¹ range. vscht.cz Carbon-carbon stretching vibrations (C=C) within the aromatic and quinoline (B57606) rings produce absorptions in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org Additionally, stretching vibrations for the C–N bonds are anticipated between 1230 cm⁻¹ and 1325 cm⁻¹. mdpi.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (N-H)Stretching3300 - 3500
Aromatic (C-H)Stretching3000 - 3100
Quinone (C=O)Stretching1638 - 1704
Aromatic (C=C)Stretching1400 - 1600
Aromatic (C-N)Stretching1230 - 1325

Electronic Transitions and Chromophoric Properties via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The structure of this compound contains multiple chromophores—functional groups that absorb light—including the conjugated quinone system and the aromatic aminoquinoline core. These features result in a complex UV-Vis spectrum.

The absorption bands observed are due to specific electronic transitions, primarily π → π* and n → π* transitions. uzh.chlibretexts.org

π → π Transitions:* These are high-energy transitions that occur in molecules with conjugated π systems, such as the aromatic and quinone rings of this compound. They typically result in strong absorption bands.

n → π Transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to an anti-bonding π* orbital. These transitions usually give rise to weaker absorption bands at longer wavelengths compared to π → π* transitions.

Studies on related 8-aminoquinoline (B160924) compounds show that the absorption spectra are sensitive to solvent polarity and pH. chemrxiv.orgcharge-transfer.pl For instance, protonation of the nitrogen atoms can significantly alter the electronic structure and thus shift the absorption maxima (λmax). researchgate.net The extended conjugation in the this compound system is expected to shift the absorption bands to longer wavelengths (a bathochromic or red shift) compared to simpler quinones or quinolines, potentially extending into the visible region and imparting color to the compound. uzh.ch

Electronic TransitionInvolved OrbitalsTypical ChromophoreRelative Intensity
π → ππ bonding to π anti-bondingAromatic/Quinone Rings (C=C, C=O)Strong
n → πn non-bonding to π anti-bondingCarbonyl (C=O), Amino (N-H)Weak to Moderate

Spectroelectrochemical Applications of UV-Vis

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide information about the structural and electronic properties of molecules as they undergo redox reactions. UV-Vis spectroscopy is particularly well-suited for this application, allowing for the in-situ monitoring of the formation and decay of electrochemically generated species.

For the 8-aminoquinoline (8AQ) framework, which forms the core of this compound, spectroelectrochemical studies have been instrumental in understanding its redox behavior. chemrxiv.orgresearchgate.net By applying a potential and simultaneously recording UV-Vis spectra, researchers can identify the different oxidation and reduction products formed. charge-transfer.pl These studies have shown that the redox properties of 8AQ are highly dependent on pH, with different oxidation pathways being favored under acidic, neutral, or basic conditions. chemrxiv.orgcharge-transfer.pl

The combination of experimental UV-Vis spectra with quantum chemical calculations has proven to be a powerful approach. charge-transfer.pl This synergy allows for the confident identification of various redox species and helps to elucidate complex reaction mechanisms. charge-transfer.plicm.edu.pl For this compound, this technique could be used to study its reduction to the corresponding hydroquinone (B1673460) (8-aminoquinoline-5,6-diol) and any subsequent reactions, providing critical insights into its electrochemical stability and reactivity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While specific crystallographic data for this compound is not prominently available in the surveyed literature, the crystal structures of related compounds, such as 8-hydroxyquinoline (B1678124), have been determined. nih.gov For 8-hydroxyquinoline, X-ray diffraction analysis revealed a planar molecule that forms dimers in the crystal lattice through intermolecular hydrogen bonds. nih.gov

Should single crystals of this compound be obtained, X-ray crystallographic analysis would be expected to reveal:

The planarity of the fused ring system.

Precise bond lengths for the C=O, C=C, C=N, and C-N bonds, confirming the effects of electron delocalization.

The solid-state packing arrangement, which would be governed by intermolecular forces such as hydrogen bonding (involving the -NH₂ group) and π-π stacking interactions between the aromatic rings.

This structural information is invaluable for validating theoretical models and understanding the compound's physical and chemical properties in the solid state.

Chromatographic Purification and Analytical Techniques (e.g., Column Chromatography, HPLC)

Chromatographic methods are essential for the purification, separation, and analysis of this compound and its related compounds. The choice of technique depends on the scale and purpose, from preparative purification to quantitative analysis.

Column Chromatography and Flash Chromatography: These are widely used preparative techniques for purifying synthetic products. For derivatives of 8-aminoquinoline, purification is often achieved using silica (B1680970) gel as the stationary phase. nih.gov A gradient elution system with solvents of increasing polarity, such as a mixture of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) or dichloromethane (B109758) (DCM) and methanol, is commonly employed to separate the desired compound from starting materials and byproducts. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a premier analytical technique for assessing the purity of compounds and for quantitative analysis. For 8-aminoquinoline derivatives, reversed-phase HPLC (RP-HPLC) is frequently used. nih.gov An analytical method for a related metabolite, 5,6-orthoquinone tafenoquine, employed ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS). mdpi.com

A typical HPLC setup for analyzing compounds like this compound would involve:

Column: A reversed-phase column, such as a C18 column. nih.govmdpi.com

Mobile Phase: A gradient mixture of an aqueous solvent (often containing an acid like formic acid for MS compatibility) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com

Detection: A UV-Vis detector is commonly used, set at a wavelength where the compound exhibits strong absorbance (e.g., 240 nm for some 8-aminoquinoline derivatives). nih.gov

These chromatographic techniques are crucial for ensuring the purity of this compound for further spectroscopic and biological studies and for its quantification in various matrices. mdpi.com

Example HPLC Conditions for Related Compounds
ParameterDescriptionReference
TechniqueUHPLC-MS/MS mdpi.com
ColumnWaters Atlantis T3 mdpi.com
Mobile PhaseGradient of 0.1% formic acid and acetonitrile mdpi.com
Flow Rate0.5 mL/min mdpi.com
DetectionTandem Mass Spectrometry (MS/MS) mdpi.com

Computational and Theoretical Investigations of 8 Aminoquinoline 5,6 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic characteristics of molecules like 8-Aminoquinoline-5,6-dione. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

Electronic Structure Analysis and Molecular Orbitals

DFT calculations are instrumental in elucidating the electronic structure of quinoline (B57606) derivatives. By optimizing the molecular geometry, typically using a basis set such as B3LYP/6–311++G (d, p), researchers can analyze the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) nih.govresearchgate.net. The energy gap between HOMO and LUMO (Egap) is a key indicator of a molecule's chemical reactivity and kinetic stability nih.gov. A smaller energy gap generally correlates with higher reactivity nih.gov.

For quinoline-dione systems, the HOMO is often localized on the electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient regions. In the case of this compound, the amino group at the 8-position would contribute to the electron density of the aromatic system, influencing the HOMO energy level. The dione (B5365651) moiety at the 5 and 6 positions, being electron-withdrawing, would significantly impact the LUMO. The distribution of these orbitals dictates the molecule's susceptibility to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. These maps are valuable for identifying regions prone to electrostatic interactions, with red areas indicating negative potential (nucleophilic centers) and blue areas indicating positive potential (electrophilic centers) nih.gov. For this compound, the oxygen atoms of the dione group and the nitrogen of the quinoline ring would be expected to be regions of high negative potential.

Table 1: Calculated Quantum Chemical Parameters for a Representative Quinoline Derivative

ParameterValueReference
HOMO Energy-6.2 eV nih.gov
LUMO Energy-2.0 eV nih.gov
Energy Gap (ΔE)4.2 eV nih.gov
Dipole Moment3.5 D nih.gov

Note: The values in this table are illustrative and based on DFT calculations of related 8-aminoquinoline (B160924) derivatives. Specific values for this compound would require dedicated computational analysis.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic properties, including vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). Theoretical IR spectra, when compared with experimental data, can confirm the molecular structure and identify characteristic vibrational modes nih.gov. For this compound, key vibrational modes would include the N-H stretching of the amino group, C=O stretching of the dione moiety, and various C=C and C=N stretching frequencies of the quinoline ring system.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra rsc.org. The calculated excitation energies and oscillator strengths correspond to the absorption bands observed in UV-Vis spectroscopy, providing insights into the electronic transitions occurring within the molecule nih.gov.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational flexibility and its interactions with biological macromolecules.

Conformation Analysis and Conformational Landscapes

While the quinoline ring system of this compound is largely planar, the exocyclic amino group can exhibit some rotational freedom. Conformation analysis helps to identify the most stable spatial arrangements of the molecule. By mapping the potential energy surface as a function of key dihedral angles, a conformational landscape can be generated, revealing the low-energy conformers that are most likely to be populated under physiological conditions.

Intermolecular Interactions and Binding Site Predictions

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a biological target, such as a protein or nucleic acid mdpi.combrieflands.com. This method is crucial for identifying potential binding sites and understanding the nature of intermolecular interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces mdpi.com.

For this compound, docking studies could be performed with potential biological targets to elucidate its mechanism of action. For instance, studies on related quinoline-5,8-diones have investigated their interactions with enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) nih.govmdpi.comnih.gov. Such studies reveal key amino acid residues involved in binding and can guide the design of more potent and selective inhibitors. The amino group and the dione oxygens of this compound would be expected to act as hydrogen bond donors and acceptors, respectively, playing a significant role in its binding affinity.

Structure-Reactivity Relationship (SRR) Studies and Mechanistic Insights

Structure-Reactivity Relationship (SRR) studies aim to connect the chemical structure of a molecule with its observed reactivity. For 8-aminoquinolines, the mechanism of action is often linked to their metabolic activation who.int. Computational studies can provide mechanistic insights into how the structure of this compound influences its reactivity.

The presence of the dione moiety suggests that redox chemistry plays a crucial role in the biological activity of this compound. The 5,6-orthoquinone structure is known to be redox-active mdpi.com. Computational methods can be used to calculate redox potentials and to model the one-electron reduction and oxidation processes that can lead to the formation of reactive semiquinone radicals and reactive oxygen species (ROS).

By systematically modifying the structure of this compound in silico (e.g., by adding or altering substituents on the quinoline ring) and calculating the resulting changes in electronic properties and reactivity descriptors, a quantitative structure-activity relationship (QSAR) model can be developed. Such models are valuable for predicting the activity of novel derivatives and for guiding the synthesis of compounds with improved therapeutic profiles.

Energetic Landscape Mapping

Similarly, there is a lack of published research on the energetic landscape mapping of this compound. An energetic landscape map, often generated through computational chemistry, provides a comprehensive visualization of the potential energy surface of a molecule. This includes identifying stable isomers, conformational minima, and the energy barriers between them. Such a map would be crucial for understanding the molecule's stability, reactivity, and potential for isomerism.

While computational studies on other quinone-containing compounds exist, the specific substitution pattern of the amino group at the 8-position and the dione functionality at the 5- and 6-positions of the quinoline ring system of this compound would lead to a unique energetic landscape. Without dedicated computational investigations, any discussion on this topic would be purely speculative.

Advanced Research Applications of 8 Aminoquinoline 5,6 Dione Excluding Biomedical and Clinical

Development of Chemo- and Biosensors

The inherent properties of the 8-aminoquinoline-5,6-dione structure, such as its metal-chelating ability and redox activity, make it a promising candidate for the development of highly sensitive and selective chemo- and biosensors.

Metal Ion Sensing and Detection

The 8-aminoquinoline (B160924) core is a well-established chelating agent for a variety of metal ions. The nitrogen atom of the quinoline (B57606) ring and the amino group at the 8-position can form stable complexes with metal cations. This characteristic has been extensively utilized in the design of fluorescent and colorimetric sensors. For instance, a chemosensor based on 8-aminoquinoline bearing a benzimidazole (B57391) moiety has demonstrated high selectivity and sensitivity for Zn²⁺ ions, exhibiting a distinct green fluorescence upon binding. nih.gov The detection limit for Zn²⁺ with this sensor was determined to be 1.76 x 10⁻⁷ M. nih.gov While direct studies on this compound are limited, the presence of the dione (B5365651) functionality is expected to modulate the electronic properties of the quinoline ring, potentially leading to unique sensing capabilities for different metal ions. The complexation of metal ions can alter the photophysical properties of the molecule, resulting in observable changes in absorbance or fluorescence spectra, a principle that underpins many metal ion sensors.

Table 1: Examples of Metal Ion Sensing by 8-Aminoquinoline Derivatives

Sensor Derivative Target Ion Detection Method Limit of Detection (LOD)
8-aminoquinoline with benzimidazole Zn²⁺ Fluorescence 1.76 x 10⁻⁷ M nih.gov

Redox-Based Sensor Platforms

The quinone moiety in this compound is redox-active, meaning it can undergo reversible reduction and oxidation processes. This property is fundamental to the development of electrochemical sensors. The redox potential of the quinone is sensitive to its chemical environment. For example, the binding of an analyte to the 8-aminoquinoline portion of the molecule could induce a conformational change or an electronic perturbation that alters the redox potential of the dione. This change can be detected electrochemically, forming the basis of a sensor. While specific applications of this compound in this area are not yet widely reported, the principle has been demonstrated with other quinone-containing molecules. The redox properties of such compounds are crucial for their function in various chemical and biological systems.

Applications in Materials Science and Organic Electronics

The chromophoric and electronic properties of this compound suggest its potential utility in the field of materials science, particularly in the development of novel dyes and components for organic electronic devices.

Chromophores and Dye Chemistry

The extended π-system of the quinoline ring, combined with the electron-withdrawing nature of the dione group and the electron-donating amino group, makes this compound a potential chromophore. Chromophores are parts of a molecule responsible for its color. The specific color of a dye is determined by the wavelengths of light it absorbs. The absorption properties of this compound can be tuned by modifying its chemical structure. For example, azo dyes based on 8-hydroxyquinoline (B1678124) have been synthesized and their photophysical properties studied, demonstrating how modifications to the quinoline structure can impact color. walisongo.ac.id The solvatochromic properties of such dyes, where the color changes with the polarity of the solvent, have also been investigated. walisongo.ac.id These characteristics are essential for applications in textiles, printing, and as indicators.

Components in Conjugated Systems

Conjugated systems, which consist of alternating single and multiple bonds, are the cornerstone of organic electronics. The planar structure and the presence of both electron-donating (amino) and electron-accepting (dione) groups in this compound make it an interesting building block for creating donor-acceptor conjugated polymers. Such polymers are used in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the electronic properties of the constituent materials. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) by incorporating specific molecular units is a key aspect of designing new materials for these applications.

Utilization as Molecular Probes and Directing Groups in Synthetic Chemistry

Beyond its potential in materials and sensors, the 8-aminoquinoline framework is a powerful tool in synthetic organic chemistry, both as a molecular probe and as a directing group to control the selectivity of chemical reactions.

The term "molecular probe" refers to a molecule that can be used to study other molecules or systems. nanobioletters.com The fluorescent properties of many 8-aminoquinoline derivatives allow them to be used as probes to detect the presence of specific ions or molecules in biological and environmental samples. researchgate.net For example, 8-aminoquinoline-based fluorescent probes have been developed for the sensitive and selective detection of zinc ions. nanobioletters.com

Furthermore, the 8-aminoquinoline group is widely recognized as a highly effective directing group in C-H bond functionalization reactions. researchgate.netnih.govsemanticscholar.orgsci-hub.sersc.org A directing group is a part of a molecule that controls the position at which a chemical reaction occurs. The bidentate coordination of the quinoline nitrogen and the amino group to a metal catalyst brings the catalyst into close proximity to specific C-H bonds, enabling their selective functionalization. nih.govsemanticscholar.org This strategy has been employed in a wide range of metal-mediated reactions to synthesize complex organic molecules with high precision. semanticscholar.org While the direct use of the this compound as a directing group has not been extensively documented, the foundational principles of the 8-aminoquinoline scaffold suggest its potential in this capacity, with the dione functionality offering a handle for further chemical transformations.

Role in Mechanistic Biochemical Investigations

This compound is an ortho-quinone derivative of the 8-aminoquinoline scaffold. In the context of mechanistic biochemical investigations, it is primarily studied not as a stable therapeutic agent but as a highly reactive metabolite of parent 8-aminoquinoline compounds, such as the antimalarial drug primaquine (B1584692). who.int Its significance lies in its chemical reactivity, which is believed to be a key factor in the bioactivity and toxicity of its precursors. who.int The antimalarial action of 8-aminoquinolines is thought to be mediated through their metabolic products, with the quinoline-5,6-diquinone derivative being a postulated key intermediate. who.int

The core of its role in biochemical studies is its ability to engage in chemical interactions with essential biomolecules. The ortho-quinone structure is highly electrophilic and susceptible to nucleophilic attack from biological macromolecules. This reactivity allows it to covalently modify proteins and nucleic acids, thereby disrupting their normal functions. nih.gov Investigations into this compound focus on understanding how these interactions at a molecular level can lead to broader biological outcomes, such as the disruption of cellular redox balance and enzyme inhibition.

The primary mechanisms studied include its capacity for redox cycling, which can generate oxidative stress, and its direct covalent adduction to proteins, which can alter their structure and function. who.intnih.gov These investigations are crucial for elucidating the molecular basis of action for the entire class of 8-aminoquinoline drugs.

Investigation of Redox Cycling Pathways

The investigation of redox cycling is central to understanding the biochemical impact of this compound. It is hypothesized that this compound can exist in an oxidation-reduction equilibrium with its corresponding 5,6-dihydroxy derivative (a hydroquinone). who.int This ability to cycle between the oxidized (dione) and reduced (dihydroxy) forms allows it to act as an intermediate in biological electron transfer systems. who.int

This redox cycling can have profound effects on cellular homeostasis. By shuttling electrons, it can lead to the incomplete reduction of molecular oxygen, resulting in the formation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. The generation of these species is a key mechanism of its biological action. This process can disrupt the normal functions of cellular redox systems, leading to a state of oxidative stress that can damage cellular components. who.int

Studies on related 8-aminoquinoline derivatives have shown that the introduction of different chemical substituents can significantly influence the compound's redox potential. This, in turn, affects the efficiency of ROS generation. For example, computational studies have demonstrated that electron-donating groups can lower the ionization potential, facilitating the electron loss that initiates the redox cycle.

Table 1: Key Aspects of this compound Redox Cycling

Feature Description Implication in Biochemical Investigations
Redox Couple Exists in equilibrium with its reduced form, 5,6-dihydroxy-8-aminoquinoline. who.int Allows it to participate in cellular electron transfer reactions.
Mechanism Acts as an intermediate in biological oxidation-reduction systems. who.int Can subvert normal electron flow, particularly in mitochondrial systems.
Byproduct Generation Facilitates the partial reduction of oxygen to form Reactive Oxygen Species (ROS). Induces oxidative stress, providing a mechanism for disrupting cellular function.

| Modulation | The redox potential and reactivity can be altered by chemical substituents on the quinoline ring. | Allows for structure-activity relationship studies to probe the link between redox properties and biological effects. |

Mechanisms of Protein-Ligand Association

The interaction of this compound with proteins is largely dictated by its nature as a highly reactive electrophile. Unlike stable drugs that form reversible, non-covalent bonds with specific protein targets, this compound is known to form irreversible, covalent bonds with proteins. nih.gov This mechanism of action is characteristic of reactive ortho-quinones.

The primary targets for this covalent modification are nucleophilic amino acid residues within proteins. The most common targets include:

Cysteine Residues: The sulfhydryl (-SH) group of cysteine is a potent nucleophile that can readily attack the electrophilic quinone ring in a process known as Michael addition.

Lysine (B10760008) Residues: The primary amino (-NH2) group in the side chain of lysine can also act as a nucleophile, leading to the formation of a covalent adduct. nih.gov

This covalent modification can have significant consequences for protein structure and function, often leading to enzyme inhibition or the disruption of protein-protein interactions. Because the binding is covalent and relatively non-specific, this compound can potentially interact with a wide range of proteins, which is consistent with its role as a reactive metabolite that can cause cellular toxicity. who.intwho.int While specific, high-affinity binding pockets may not be the primary mode of interaction, the local chemical environment can influence the rate and selectivity of the covalent reaction.

Table 2: Protein Interaction Profile of this compound

Interaction Type Description Target Residues Consequence
Covalent Adduction Irreversible chemical bond formation between the quinone and the protein. nih.gov Cysteine (sulfhydryl groups), Lysine (amino groups). nih.gov Alteration of protein structure, enzyme inhibition, loss of function.

| Non-specific Binding | High reactivity leads to potential interactions with numerous proteins. | Nucleophilic residues exposed on protein surfaces. | Contributes to broad cellular effects and potential toxicity. who.intwho.int |

Future Directions and Emerging Research Avenues for 8 Aminoquinoline 5,6 Dione

Exploration of Novel Synthetic Methodologies and Green Chemistry Integrations

The future synthesis of 8-aminoquinoline-5,6-dione is likely to pivot from its precursor, 8-aminoquinoline-5,6-diol. The primary challenge and opportunity lie in the selective oxidation of this catechol moiety. While traditional methods exist, emerging research will likely focus on greener, more efficient alternatives.

Prospective Synthetic Pathways: The synthesis of this compound would logically start from the corresponding diol (catechol). The key step is the selective oxidation of this precursor.

Enzymatic Oxidation: The use of enzymes such as tyrosinase, which catalyzes the oxidation of phenols and catechols to ortho-quinones, represents a highly selective and environmentally benign synthetic route. nih.govnih.gov This biotechnological approach could offer high yields under mild reaction conditions, minimizing waste and avoiding harsh chemical oxidants.

Electrochemical Synthesis: Electrochemical methods provide another green alternative for the oxidation of catechols. acs.org By applying a potential in a flow reactor, the in-situ generation of the highly reactive ortho-quinone can be achieved, potentially allowing for immediate trapping or reaction, thus controlling its reactivity. acs.org

Catalytic Aerobic Oxidation: The use of metal catalysts in the presence of molecular oxygen is a promising avenue for the clean oxidation of catechols. This approach aligns with the principles of green chemistry by utilizing an abundant and non-polluting oxidant.

Table 1: Comparison of Potential Synthetic Methods for this compound
MethodKey FeaturesPotential AdvantagesResearch Focus
Enzymatic Oxidation (e.g., Tyrosinase)Uses enzymes to catalyze the oxidation of the diol precursor. nih.govnih.govHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme immobilization, optimization of reaction conditions for the specific substrate.
Electrochemical SynthesisAnodic oxidation of the diol precursor. acs.orgAvoids chemical oxidants, allows for in-situ generation and reaction. acs.orgDevelopment of selective electrodes, optimization of electrolyte and cell design.
Catalytic Aerobic OxidationUses a metal catalyst and oxygen from the air.Utilizes a green oxidant, potential for high turnover numbers.Development of efficient and recyclable catalysts.

Deeper Understanding of Unique Reactivity Profiles and Catalytic Potential

Ortho-quinones are known for their high reactivity as electrophiles, readily participating in Michael additions and Diels-Alder reactions. nih.govnih.gov The presence of the 8-aminoquinoline (B160924) scaffold is expected to significantly modulate this reactivity, opening up new avenues for catalysis and synthesis.

Expected Reactivity and Catalytic Applications:

Modulated Electrophilicity: The electron-donating nature of the 8-amino group and the electron-withdrawing quinoline (B57606) ring will likely influence the electrophilicity of the ortho-quinone moiety. Understanding this electronic interplay is crucial for predicting and controlling its reactions with nucleophiles.

Intramolecular Cyclization: The proximity of the 8-amino group to the ortho-quinone ring could facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. researchgate.net

Catalysis: The 8-aminoquinoline moiety is a well-known directing group in C-H activation reactions. wikipedia.org The integration of this functionality with a redox-active ortho-quinone could lead to the development of novel catalysts where the catalytic cycle is coupled with a redox transformation of the ligand itself.

Advancements in Coordination Chemistry with Diverse Metal Centers

The 8-aminoquinoline framework is an excellent chelating ligand for a variety of metal ions. The addition of the ortho-quinone functionality introduces another potential binding site, allowing this compound to act as a versatile, multidentate, and redox-active ligand.

Potential Coordination Modes and Properties:

Multidentate Ligation: The compound can bind metal ions through the nitrogens of the 8-aminoquinoline group and the oxygens of the ortho-quinone moiety. This could lead to the formation of stable mono- and polynuclear complexes with diverse geometries.

Redox-Active Ligands: The ortho-quinone moiety can exist in three different oxidation states (quinone, semiquinone, and catechol). This redox activity can be imparted to the metal complexes, leading to materials with interesting electronic and magnetic properties.

Novel Complex Synthesis: The exploration of coordination chemistry with a range of transition metals (e.g., copper, zinc, iron, ruthenium, rhodium) could yield complexes with unique structural and electronic features, potentially applicable in catalysis or materials science.

Table 2: Potential Metal Coordination Properties of this compound
Metal CenterPotential Coordination FeaturesEmerging Research Areas
Transition Metals (Cu, Zn, Ni, Co, Fe)Formation of stable chelates with the 8-aminoquinoline moiety. nih.gov Coordination with the ortho-quinone oxygens.Synthesis of redox-active complexes, investigation of magnetic properties.
Platinum Group Metals (Ru, Rh, Pd)Potential for catalytic applications, leveraging the 8-aminoquinoline directing group. wikipedia.orgDevelopment of novel catalysts for organic transformations.
LanthanidesLuminescent properties upon complexation.Development of fluorescent probes and imaging agents.

Expanding Applications in Materials Science and Sensor Technologies

The unique combination of a fluorogenic 8-aminoquinoline core and a redox-active ortho-quinone unit makes this compound a promising candidate for the development of advanced materials and sensors.

Prospective Applications:

Conductive Polymers: The ability of the ortho-quinone moiety to undergo reversible redox reactions could be harnessed to create conductive polymers. Polymerization of this compound or its incorporation into other polymer backbones could yield materials with tunable electronic properties.

Electrochemical Sensors: The redox activity of the ortho-quinone can be exploited for the development of electrochemical sensors. Immobilization of the molecule on an electrode surface could allow for the sensitive detection of analytes that interact with the quinone or the 8-aminoquinoline part.

Fluorescent Sensors: 8-Aminoquinoline derivatives are known to exhibit fluorescence upon complexation with metal ions. The ortho-quinone moiety can act as a quencher or modulator of this fluorescence. This could be utilized to design "turn-on" or "turn-off" fluorescent sensors for specific analytes that induce a change in the electronic properties of the quinone.

Interdisciplinary Research Opportunities in Chemical Biology (mechanistic studies, not clinical) and Biophysics

Ortho-quinones are known to be highly reactive towards biological nucleophiles, such as the thiol groups in cysteine residues of proteins and amino groups in DNA bases. nih.govresearchgate.net This reactivity, while a source of potential toxicity, also offers opportunities for the development of molecular probes and for studying biological mechanisms at a fundamental level.

Future Research in Chemical Biology and Biophysics:

Mechanism of Action Studies: Investigating the reaction of this compound with model proteins and DNA will be crucial to understand its mode of interaction with biological macromolecules. These studies, focusing on the chemical mechanism of adduct formation, can provide insights into the reactivity of ortho-quinones in a biological context without focusing on clinical outcomes.

Redox Probes: The redox properties of the ortho-quinone could be utilized to develop probes for studying cellular redox processes. Changes in the local redox environment could be monitored by observing the spectroscopic or electrochemical changes of the this compound molecule.

Biophysical Characterization: Techniques such as fluorescence spectroscopy, circular dichroism, and NMR can be employed to study the binding of this compound to biomolecules. These studies can provide detailed information about the binding affinity, stoichiometry, and conformational changes induced upon binding.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.